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Compound of Interest

Compound Name: ML025

Cat. No.: B1663235 Get Quote

In-Depth Technical Guide: CAS 850749-39-2
COMPOUND IDENTITY: tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-

2-yl]ethyl]carbamate

CAS NUMBER: 850749-39-2

ALSO KNOWN AS: ML025

This technical guide provides a comprehensive overview of the physical, chemical, and

biological data currently available for the compound identified by CAS number 850749-39-2.

The information is intended for researchers, scientists, and professionals in the field of drug

development.

Physical and Chemical Data
The following tables summarize the key physical and chemical properties of tert-Butyl N-[2-[5-

[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate. The data is primarily

based on computed values from publicly available chemical databases.[1]

Table 1: General and Physical Properties[1]
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Property Value

Molecular Formula C₁₆H₁₉Cl₂N₃O₅S

Molecular Weight 436.3 g/mol

Appearance No Data Available

Melting Point No Data Available

Boiling Point No Data Available

Solubility No Data Available

Table 2: Chemical Identifiers and Descriptors[1]

Identifier Value

IUPAC Name

tert-butyl N-[2-[5-[(2,4-

dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-

2-yl]ethyl]carbamate

InChI

InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-

14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-

4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,

(H,19,22)

InChIKey KTPSEIKHZBDCBJ-UHFFFAOYSA-N

Canonical SMILES
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)

(=O)CC2=C(C=C(C=C2)Cl)Cl

XLogP3 3.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 7

Rotatable Bond Count 7

Experimental Protocols
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Detailed, experimentally validated protocols for the synthesis and biological analysis of CAS

850749-39-2 are not readily available in peer-reviewed literature. However, based on the

chemical structure, a plausible synthetic route can be proposed, and general methodologies for

assessing the biological activity of similar compounds can be described.

Proposed Synthetic Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a

diacylhydrazine intermediate. The following is a generalized, multi-step synthetic workflow.

Starting Materials
(e.g., Substituted Carboxylic Acid and Hydrazine)

Step 1: Acylation
Formation of Diacylhydrazine Intermediate

Step 2: Cyclization
(e.g., using POCl₃ or other dehydrating agent) Formation of 1,3,4-Oxadiazole Ring Step 3: Functional Group Interconversion

(e.g., introduction of sulfonyl and carbamate moieties)
Final Product

(CAS 850749-39-2)

Click to download full resolution via product page

Caption: Proposed general synthetic workflow for 1,3,4-oxadiazole derivatives.

Step 1: Formation of N,N'-diacylhydrazine. This step typically involves the reaction of a

carboxylic acid chloride with hydrazine hydrate to form a symmetrical diacylhydrazine.[2]

Step 2: Cyclization to form the 1,3,4-oxadiazole ring. The diacylhydrazine intermediate can be

cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the 1,3,4-

oxadiazole core.[3]

Step 3: Further functionalization. The core structure would then undergo subsequent reactions

to introduce the (2,4-dichlorophenyl)methylsulfonyl group at the 5-position and the N-(tert-

butoxycarbonyl)ethyl group at the 2-position. This would likely involve substitution reactions on

a precursor with appropriate leaving groups.

General Biological Assay Protocol
Given the presence of the 1,3,4-oxadiazole core, a common scaffold in medicinal chemistry,

this compound may be evaluated for various biological activities, such as anticancer,

antibacterial, or antifungal properties. A general workflow for such an evaluation is outlined

below.
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In Vitro Screening

Mechanism of Action Studies

Compound Preparation
(Stock solution in DMSO)

Primary Screening
(e.g., Cell Viability Assay - MTT, XTT)

Dose-Response Analysis
(Determination of IC₅₀/EC₅₀)

Target Identification Assays
(e.g., Kinase profiling, Receptor binding)

Active Compounds

Cellular Pathway Analysis
(e.g., Western Blot, qPCR)

Click to download full resolution via product page

Caption: General workflow for in vitro biological evaluation of a novel compound.

1. Compound Preparation: A stock solution of the test compound is typically prepared in a

solvent such as dimethyl sulfoxide (DMSO).

2. Primary Screening: The compound is initially tested at a single high concentration against a

panel of cell lines (e.g., cancer cell lines) or microbial strains to identify any significant

biological activity. Cell viability assays like the MTT or XTT assay are commonly used for

anticancer screening.
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3. Dose-Response Analysis: Compounds that show activity in the primary screen are then

tested over a range of concentrations to determine their potency, often expressed as the half-

maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

4. Mechanism of Action Studies: For promising compounds, further experiments are conducted

to elucidate their mechanism of action. This may involve assays to identify the specific protein

target or to observe the effects on cellular signaling pathways.

Signaling Pathway and Mechanism of Action
There is currently no specific, publicly available information detailing the biological target or the

signaling pathway modulated by CAS 850749-39-2. The carbamate functional group is present

in a class of insecticides that act as acetylcholinesterase inhibitors. However, the overall

structure of this compound is not typical of classical carbamate insecticides.

The 1,3,4-oxadiazole moiety is a versatile scaffold found in compounds with a wide range of

biological activities, including but not limited to:

Anticancer: Some 1,3,4-oxadiazole derivatives have been shown to target proteins involved

in cancer progression, such as Bcl-2.[3]

Antimicrobial: This heterocyclic core is present in various antibacterial and antifungal agents.

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

Without specific experimental data for CAS 850749-39-2, any discussion of its mechanism of

action remains speculative and would be based on the activities of structurally related

compounds.
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Caption: Hypothetical signaling pathway relationship for CAS 850749-39-2.

Further research and publication of experimental data are required to elucidate the specific

biological activity and mechanism of action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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